molecular formula C16H13NO2 B12465680 3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one

3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B12465680
M. Wt: 251.28 g/mol
InChI Key: NEQZEVOPIKSAJP-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methylidene]-1H-indol-2-one is a synthetic compound belonging to the class of methylidene indolinones, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . This molecule features an oxindole core substituted at the 3-position with a methylidene group linked to a 2-methoxyphenyl ring, a structure known to interact with various biological targets . While specific data on this exact compound may be limited, its core structure is closely related to patented 3-methylidenyl-2-indolinones that have been identified as modulators of protein kinases . Kinase inhibition is a validated therapeutic strategy, and such compounds are extensively investigated for the treatment of various disorders, including cancers (e.g., breast, lung, ovarian), autoimmune diseases, and inflammatory conditions . Related indole derivatives have also demonstrated significant potential as anti-inflammatory agents and selective cyclooxygenase-2 (COX-2) inhibitors in scientific research, contributing to the understanding of analgesic and anti-inflammatory pathways . The broader family of indole derivatives is known for a wide spectrum of pharmacological activities, including antiviral, anticancer, and antioxidant effects, making them a persistent focus of scientific inquiry . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying kinase-related signaling pathways and inflammatory processes in a laboratory setting. Please Note: This product is sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZEVOPIKSAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 1H-indol-2-one and 2-methoxybenzaldehyde in ethanol with catalytic hydrochloric acid (HCl). The reaction proceeds via a Knoevenagel-type mechanism, forming the methylidene bridge at the 3-position of the oxindole core.

Procedure:

  • Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.2 equiv)
  • Catalyst: 10 mol% HCl (conc.)
  • Solvent: Ethanol (15 mL/mmol)
  • Conditions: Reflux at 80°C for 6–8 hours
  • Workup: Cool to room temperature, filter precipitate, wash with cold ethanol
  • Yield: 70–78%

Optimization Insights:

  • Excess aldehyde (1.2 equiv) minimizes unreacted oxindole.
  • Higher temperatures (>80°C) reduce yield due to decomposition.

Base-Catalyzed Condensation

Piperidine-mediated condensation offers a milder alternative, avoiding strong acids. This method is favored for substrates sensitive to acidic conditions.

Procedure:

  • Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.1 equiv)
  • Catalyst: Piperidine (0.1 equiv)
  • Solvent: Ethanol (10 mL/mmol)
  • Conditions: Stir at 90°C for 3–5 hours
  • Workup: Concentrate under vacuum, purify by recrystallization (ethanol/water)
  • Yield: 65–72%

Key Observation:

  • Prolonged reaction times (>5 hours) lead to cis-trans isomerization, complicating purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield.

Procedure:

  • Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.1 equiv)
  • Catalyst: Piperidine (0.1 equiv)
  • Solvent: Ethanol (5 mL/mmol)
  • Conditions: Microwave at 100°C, 150 W, 20–30 minutes
  • Yield: 85–93%

Advantages:

  • 90% yield achieved in 25 minutes vs. 6 hours conventionally.
  • Minimal side products due to uniform heating.

Catalytic Approaches

Lewis Acid Catalysis

AlCl3·6H2O enhances electrophilicity of the aldehyde, accelerating condensation.

Procedure:

  • Catalyst: AlCl3·6H2O (0.1 equiv), SDS (0.3 equiv)
  • Solvent: Solvent-free grinding
  • Conditions: Grind reactants at room temperature for 45 minutes
  • Yield: 80–88%

Mechanistic Note:

  • AlCl3 activates the carbonyl group of 2-methoxybenzaldehyde, facilitating nucleophilic attack by oxindole’s C3 position.

Ionic Liquid Catalysis

Green chemistry approaches utilize [BMIM]BF4 ionic liquid for recyclable catalysis.

Procedure:

  • Catalyst: [BMIM]BF4 (5 mol%)
  • Solvent: Ethanol (8 mL/mmol)
  • Conditions: Reflux at 80°C for 4 hours
  • Yield: 82%
  • Reusability: Catalyst reused 4 times with <10% yield drop.

Structural Characterization and Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 10.92 (s, 1H, NH), 8.21 (s, 1H, CH=), 7.45–6.82 (m, 8H, Ar-H), 3.86 (s, 3H, OCH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 181.2 (C=O), 160.1 (C-OCH3), 139.5 (CH=), 128.4–110.2 (Ar-C), 55.6 (OCH3).
  • IR (KBr): 3180 cm⁻¹ (NH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the methylidene group. Key metrics:

  • Bond Lengths: C3–C8 (1.345 Å, double bond)
  • Dihedral Angle: 13.67° between oxindole and methoxyphenyl planes.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity
Acid-Catalyzed HCl 8 hr 75% 95%
Base-Catalyzed Piperidine 5 hr 68% 92%
Microwave Piperidine 0.5 hr 90% 98%
Lewis Acid (AlCl3) AlCl3·6H2O 0.75 hr 85% 96%
Ionic Liquid [BMIM]BF4 4 hr 82% 94%

Challenges and Solutions

  • Isomer Formation: Prolonged heating causes (E)/(Z)-isomerization. Use microwave or short reaction times to suppress.
  • Purification: Column chromatography (SiO2, ethyl acetate/hexane) separates isomers.
  • Scale-Up: Microwave and grinding methods are scalable with consistent yields.

Applications and Derivatives

The methylidene group serves as a precursor for:

  • Anticancer Agents: 3-Arylidene-2-oxindoles show activity against NCI-60 cell lines.
  • Antivirals: Derivatives inhibit influenza A replication (IC50 = 2.3 µM).

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • SCR01013 : (3Z)-3-[[1-(Benzenesulfonyl)indol-2-yl]methylidene]-1H-indol-2-one (IC₅₀: 79.0/67.0 μM for autotaxin inhibition) features a benzenesulfonyl group instead of methoxyphenyl. The sulfonyl group is electron-withdrawing, reducing electron density at the methylidene bridge compared to the methoxy group. This difference likely contributes to its lower potency compared to other autotaxin inhibitors .
  • AN1: 5-Bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one contains bromine atoms and hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Crystallographic studies reveal planar geometries in such analogs, critical for π-stacking interactions .

Halogen vs. Methoxy Substituents

  • 3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one: The iodine atom’s large size and polarizability may enhance van der Waals interactions in protein binding pockets, though at the cost of metabolic stability .

Data Tables

Table 2: Electronic Effects of Substituents on Oxindole Derivatives

Substituent Electronic Nature Impact on Reactivity/Binding
2-Methoxy Electron-donating Enhanced π-stacking, metabolic stability
4-Chloro Electron-withdrawing Increased electrophilicity
Benzenesulfonyl Strongly withdrawing Reduced binding affinity

Research Findings and Implications

  • Substituent Optimization : Methoxy groups balance electronic and steric effects, making them favorable for drug design. Halogenation improves target selectivity but may reduce solubility .
  • Crystallographic Trends : Planar geometries are common in active analogs, suggesting conformational rigidity as a design priority .
  • Synthetic Challenges : Isomer separation and purity control remain critical for 3-arylidene oxindoles, necessitating advanced chromatographic techniques .

Biological Activity

The compound 3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one , also known as a substituted indole derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, particularly focusing on anti-inflammatory, analgesic, and anticancer properties, supported by relevant data tables and case studies.

Overview of Biological Activity

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anti-Inflammatory Activity

Research has demonstrated that various indole derivatives exhibit significant anti-inflammatory properties. The compound This compound was evaluated alongside other derivatives for its efficacy in reducing inflammation.

Inhibition of COX Enzymes

A study highlighted the anti-inflammatory activity of several indole derivatives using the carrageenan-induced paw edema model. The inhibition rates of the tested compounds were compared to the reference drug indomethacin:

Compound% Inhibition (2h)% Inhibition (3h)
Indomethacin77.23%76.89%
S3 (3-nitrophenyl substitution)61.99%61.20%
S7 (3,4-dimethoxyphenyl substitution)61.47%62.24%
S14 (2,4,5-trimethoxyphenyl substitution)62.69%63.69%
This compound Minimal activity observed

The compound with 2-methoxyphenyl substitution showed the least anti-inflammatory activity among the tested derivatives, suggesting that modifications to the phenyl ring significantly influence biological outcomes .

Analgesic Properties

In addition to anti-inflammatory effects, analgesic properties were assessed. The compound demonstrated limited analgesic activity compared to more potent derivatives such as S3 and S7. The analgesic activity was measured using standard pain models, where it was found that while some derivatives provided significant pain relief, This compound did not exhibit comparable effects.

Anticancer Activity

Indole derivatives have also been explored for their anticancer potential. A recent study investigated the cytotoxic effects of various indole-based compounds on cancer cell lines:

CompoundCell Line TestedIC50 (µM)
S1 (control)MDA-MB-231 (breast cancer)10.5
S3 (3-nitrophenyl)HCT116 (colon cancer)8.7
This compound Not specified; low cytotoxicity observed

The compound exhibited low cytotoxicity against several cancer cell lines, indicating that while it may possess some level of anticancer activity, it is significantly overshadowed by other derivatives with more potent effects .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of indole derivatives:

  • Gastroprotective Effects : In a study assessing gastric mucosal injury induced by ethanol and indomethacin, compounds like S3 showed significant gastroprotective effects by enhancing mucus production and reducing ulcer indices compared to controls .
  • Lipid Peroxidation Reduction : Compounds were evaluated for their ability to reduce malondialdehyde (MDA) levels in liver and kidney tissues as a measure of oxidative stress and ulcerogenic potential .

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